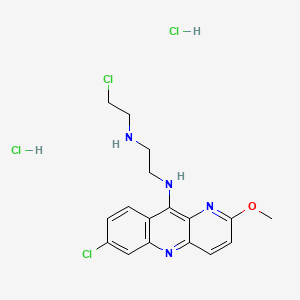

1,2-Ethanediamine, N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride

Description

This compound is a dihydrochloride salt of a substituted 1,2-ethanediamine derivative featuring a benzo[b][1,5]naphthyridine core. The structure includes a 7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl group linked to a 2-chloroethylamine moiety via an ethanediamine bridge. Its synthesis involves multi-step reactions, including nucleophilic substitution and reduction steps, as evidenced by the use of SnCl₂ and glacial acetic acid in intermediate stages . The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

CAS No. |

38915-24-1 |

|---|---|

Molecular Formula |

C17H20Cl4N4O |

Molecular Weight |

438.2 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C17H18Cl2N4O.2ClH/c1-24-15-5-4-13-17(23-15)16(21-9-8-20-7-6-18)12-3-2-11(19)10-14(12)22-13;;/h2-5,10,20H,6-9H2,1H3,(H,21,22);2*1H |

InChI Key |

IWSFAWVCAZYOIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCCl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials often include 1,2-ethanediamine and 2-chloroethyl chloride, which undergo nucleophilic substitution reactions. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

Medicine: Explored for its therapeutic potential in treating certain diseases, possibly due to its ability to interact with specific molecular targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The methoxybenzo group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Target Compound

Similar Compounds:

N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride () Formula: C₈H₁₁Cl₂N₃O₂. Substituents: Nitro and chloro groups on a phenyl ring. Hydrochloride salt (1:1 ratio).

1,2-Ethanediamine, N,N,N',N'-tetramethyl- () Formula: C₆H₁₆N₂. Substituents: Four methyl groups on ethanediamine. Neutral, non-ionic form with high lipophilicity. Used as a ligand in coordination chemistry, contrasting with the target compound’s pharmacological focus .

1,2-Ethanediamine, N-(2-aminoethyl)- () Formula: C₄H₁₃N₃. Substituents: Secondary amine with an additional aminoethyl chain. Neutral form, smaller molecular weight (115.17 g/mol vs. ~500 g/mol for the target compound). Primarily employed in polymer synthesis .

Physical and Chemical Properties

Data Table: Comparative Analysis

| Parameter | Target Compound | N-(2-Chloro-6-nitrophenyl) Derivative | N,N,N',N'-Tetramethyl Derivative |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₀Cl₃N₅O·2HCl (est.) | C₈H₁₁Cl₂N₃O₂ | C₆H₁₆N₂ |

| Molecular Weight | ~500 g/mol | 252.095 g/mol | 116.20 g/mol |

| Solubility in Water | High | Moderate | Low |

| Key Functional Groups | Benzo-naphthyridine, Cl, OCH₃ | Nitro, chloro-phenyl | Tetramethylamine |

| Therapeutic Potential | High (anticancer focus) | Moderate (synthetic intermediate) | Low (industrial use) |

Research Findings and Implications

- The target compound’s benzo-naphthyridine core distinguishes it from simpler ethanediamine derivatives, enabling unique interactions with biological targets. LC-MS data ([M+1]⁺ 381.17 for intermediates) confirms synthetic efficiency .

- Compared to the nitro-phenyl derivative, the target compound’s dihydrochloride form improves bioavailability, critical for in vivo studies .

- Structural analogs like the tetramethyl derivative highlight the role of substituents in modulating physicochemical properties, guiding future derivatization strategies .

Biological Activity

1,2-Ethanediamine, N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride (CAS No. 38915-24-1) is a complex organic compound with significant biological activity. This compound belongs to the class of substituted ethanediamines and is characterized by its unique structural features, which include a chloroethyl group and a naphthyridine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C17H20Cl4N4O |

| Molecular Weight | 438.2 g/mol |

| IUPAC Name | N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)ethane-1,2-diamine; dihydrochloride |

| InChI Key | IWSFAWVCAZYOIF-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with 1,2-ethanediamine and 2-chloroethyl chloride. The reaction conditions may include solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate nucleophilic substitution reactions.

The biological activity of 1,2-Ethanediamine, N-(2-chloroethyl)-N'-(7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)-, dihydrochloride is largely attributed to its ability to interact with various molecular targets within biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to alterations in their function. Additionally, the methoxybenzo group enhances the compound's binding affinity and specificity for its targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthyridine derivatives. For instance, compounds similar to 1,2-Ethanediamine have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Naphthyridine Derivatives

A review of naphthyridine alkaloids indicated that these compounds exhibit multiple biological activities including anticancer effects. For example:

- Canthin-6-one : Induces apoptosis in leukemia cells and reduces pro-inflammatory mediators in colitis models.

- Aaptamine : Demonstrates cytotoxic effects against various cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL.

These findings suggest that derivatives of naphthyridine could be effective in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

Naphthyridine compounds have also been explored for their antimicrobial properties. Their effectiveness against bacterial strains has been documented, indicating their potential use as therapeutic agents in treating infections .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |

| Antimicrobial | Effective against various bacterial strains |

| Neurological | Potential psychotropic effects; requires further study |

Future Directions

Further research is essential to fully elucidate the biological mechanisms behind the activities of 1,2-Ethanediamine derivatives. Investigations into structure-activity relationships (SAR) will be critical for optimizing efficacy and minimizing toxicity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity?

High-purity synthesis requires precise control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) for coupling reactions involving the benzo[b][1,5]naphthyridine core .

- pH : Maintain near-neutral pH (6.0–7.5) during nucleophilic substitution steps to avoid side reactions with the chloroethyl group .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve regioselectivity in C-H activation steps for naphthyridine functionalization . Characterization via IR spectroscopy (C-Cl stretching at 650–750 cm⁻¹) and mass spectrometry (m/z corresponding to molecular ion [M+H]⁺) is essential .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation?

- IR Spectroscopy : Identifies functional groups (e.g., methoxy C-O stretch at 1250–1050 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., resolving isotopic patterns for Cl atoms) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbon connectivity .

- HPLC-PDA : Monitors purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods streamline reaction design for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Identifies low-energy pathways for naphthyridine functionalization, minimizing side products .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for intermediates .

- Machine Learning : Trains models on existing data to predict optimal reaction conditions (e.g., catalyst loading, temperature) .

Q. How do structural modifications (e.g., substituents on the benzo[b][1,5]naphthyridine core) influence solubility and reactivity?

- Methoxy Group : Enhances solubility in polar solvents but may reduce electrophilicity at the 2-position .

- Chloro Substituents : Increase electron-withdrawing effects, activating specific sites for nucleophilic attack (e.g., C10 position) .

- Ethylenediamine Backbone : The dihydrochloride salt improves crystallinity, aiding purification . Experimental validation via Hammett plots or kinetic isotope effects (KIE) can quantify substituent impacts .

Q. How can researchers resolve contradictions in reported synthetic yields across different methodologies?

- Systematic Comparison : Replicate protocols from conflicting studies while controlling variables (e.g., reagent purity, inert atmosphere) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated species or dimerization products) .

- Kinetic Profiling : Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to pinpoint yield-limiting steps .

Methodological Considerations

Q. What strategies mitigate challenges in isolating the dihydrochloride salt?

- Precipitation : Adjust pH to 2–3 using HCl gas or concentrated HCl to precipitate the salt .

- Crystallization : Use ethanol/water mixtures (3:1 v/v) for recrystallization, leveraging temperature gradients .

- Lyophilization : For hygroscopic intermediates, freeze-drying under vacuum preserves stability .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.